

# Spectroscopic Profile of Allyl(diisopropylamino)dimethylsilane: A Technical Guide

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## Compound of Interest

Compound Name: *Allyl(diisopropylamino)dimethylsilane*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Allyl(diisopropylamino)dimethylsilane**, a versatile organosilane compound. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering valuable data for its identification, characterization, and application in research and development.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of **Allyl(diisopropylamino)dimethylsilane**. The data presented here is compiled from publicly available spectral information.<sup>[1]</sup>

### <sup>1</sup>H NMR Data

The proton NMR spectrum of **Allyl(diisopropylamino)dimethylsilane** exhibits characteristic signals corresponding to the allyl, diisopropylamino, and dimethylsilyl moieties.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~5.8	m	1H	-CH=CH <sub>2</sub>
~4.9	m	2H	-CH=CH <sub>2</sub>
~3.0	septet	2H	-N[CH(CH <sub>3</sub> ) <sub>2</sub> ] <sub>2</sub>
~1.6	d	2H	-Si-CH <sub>2</sub> -CH=CH <sub>2</sub>
~1.0	d	12H	-N[CH(CH <sub>3</sub> ) <sub>2</sub> ] <sub>2</sub>
~0.1	s	6H	-Si(CH <sub>3</sub> ) <sub>2</sub>

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The data presented is a general representation.

## <sup>13</sup>C NMR Data

The carbon-13 NMR spectrum provides further confirmation of the molecular structure.

Chemical Shift (ppm)	Assignment
~135	-CH=CH <sub>2</sub>
~114	-CH=CH <sub>2</sub>
~46	-N[CH(CH <sub>3</sub> ) <sub>2</sub> ] <sub>2</sub>
~24	-Si-CH <sub>2</sub> -CH=CH <sub>2</sub>
~18	-N[CH(CH <sub>3</sub> ) <sub>2</sub> ] <sub>2</sub>
~-2	-Si(CH <sub>3</sub> ) <sub>2</sub>

## Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) Infrared (IR) spectroscopy reveals the characteristic vibrational modes of the functional groups present in **Allyl(diisopropylamino)dimethylsilane**. The spectrum is available from sources such as Sigma-Aldrich Co. LLC.[\[1\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3075	Medium	=C-H stretch (alkenyl)
~2965	Strong	C-H stretch (alkyl)
~1640	Medium	C=C stretch (alkenyl)
~1465	Medium	C-H bend (alkyl)
~1250	Strong	Si-CH <sub>3</sub> symmetric deformation
~1175	Strong	C-N stretch
~1020	Strong	Si-N stretch
~990, 910	Strong	=C-H bend (alkenyl)
~835	Strong	Si-C stretch

## Experimental Protocols

While specific experimental parameters for the acquisition of the reference spectra are proprietary to the data source, the following provides a general methodology for obtaining high-quality NMR and ATR-IR spectra for liquid organosilane samples.

### NMR Spectroscopy (General Protocol)

- Sample Preparation:
  - Dissolve approximately 10-20 mg of **Allyl(diisopropylamino)dimethylsilane** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, C<sub>6</sub>D<sub>6</sub>) in a standard 5 mm NMR tube.
  - Ensure the sample is free of particulate matter. Filtration through a small cotton plug in a Pasteur pipette may be necessary.
- Instrument Setup:
  - Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
  - Tune and shim the probe to the solvent frequency to optimize magnetic field homogeneity.

- Set the appropriate spectral width, acquisition time, and relaxation delay for both  $^1\text{H}$  and  $^{13}\text{C}$  experiments.
- Data Acquisition:
  - Acquire a  $^1\text{H}$  NMR spectrum, typically with 16-32 scans.
  - Acquire a broadband proton-decoupled  $^{13}\text{C}$  NMR spectrum. A larger number of scans (e.g., 1024 or more) will likely be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of  $^{13}\text{C}$ .
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decays (FIDs).
  - Phase correct the resulting spectra.
  - Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
  - Integrate the  $^1\text{H}$  NMR signals and pick the peaks for both  $^1\text{H}$  and  $^{13}\text{C}$  spectra.

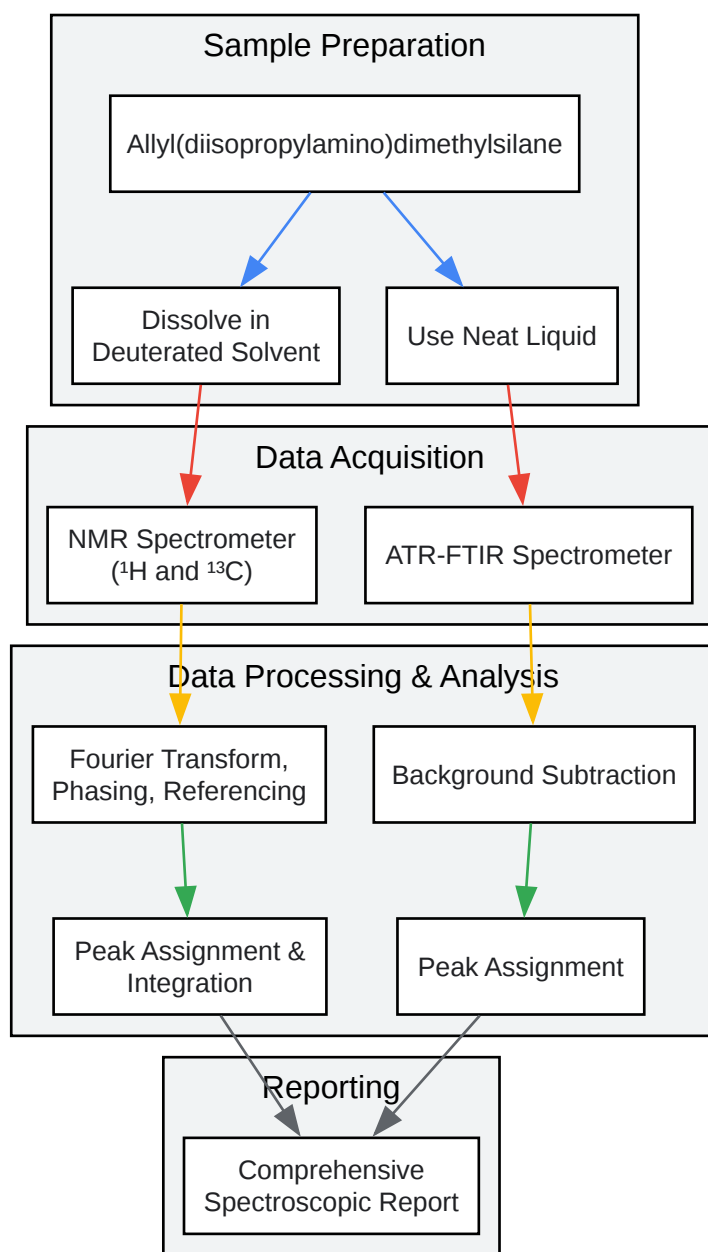
## ATR-IR Spectroscopy (General Protocol)

- Instrument Setup:
  - Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
  - Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g.,  $\text{CO}_2$ ,  $\text{H}_2\text{O}$ ).
- Sample Application:
  - Place a small drop of neat **Allyl(diisopropylamino)dimethylsilane** directly onto the center of the ATR crystal.
- Data Acquisition:

- Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The typical spectral range is 4000-400  $\text{cm}^{-1}$ .
- Data Processing and Cleaning:
  - The instrument software will automatically perform the background subtraction.
  - Clean the ATR crystal thoroughly after the measurement using a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a compound like **Allyl(diisopropylamino)dimethylsilane**.



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## References

- 1. Allyl(diisopropylamino)dimethylsilane | C<sub>11</sub>H<sub>25</sub>NSi | CID 4396161 - PubChem [pubchem.ncbi.nlm.nih.gov]
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